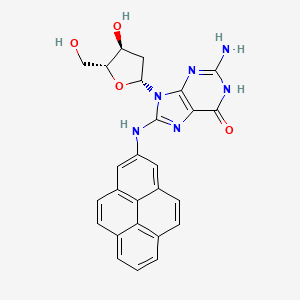
PASTEURELLA MULTOCIDA TOXIN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pasteurella Multocida Toxin (PMT) is a bacterial protein toxin produced by a few P. multocida serotype A and D strains . It acts as an effective mitogen in numerous cell types in vitro . PMT inhibits osteoblast differentiation by activating the Rho/Rho-associated coiled-coil containing protein kinase (Rho/ROCK) pathway .
Synthesis Analysis
PMT is produced by two (A and D) of five serogroups of P. multocida . After entering the cell, the 146 kDa toxin activates various signal transduction pathways by stimulating heterotrimeric G proteins of the Gα q/11, Gα 12/13 and Gα i family .Molecular Structure Analysis
PMT is a 146 kDa single-chain toxin that harbors discrete domains important for receptor binding, internalization, and biological activity . The toxin contains a receptor binding and translocation domain (B) and a biologically active (A) domain .Chemical Reactions Analysis
The molecular basis of PMT’s activity is the deamidation of a specific glutamine residue in the α-subunit of heterotrimeric G proteins . This results in an inhibition of the inherent GTPase activity leading to a constitutively active phenotype of the G protein .作用机制
安全和危害
PMT can cause serious infections in humans, including skin and wound infections, pneumonia, peritonitis, meningitis, and bacteremia . It is transmitted via bite wounds or contact with animal saliva . Safety precautions should be taken when handling PMT, including wearing safety glasses, protective clothing, and rubber or latex gloves .
未来方向
Research on PMT has shifted from signal transduction processes to understanding how the bacteria might benefit from a bone-destroying toxin . The primary function of PMT seems to be the modulation of immune cell activation which at the same time creates an environment permissive for osteoclast formation . The implications of the findings from PMT research can be used to explore human diseases and have a high translational potential .
属性
CAS 编号 |
129876-91-1 |
|---|---|
产品名称 |
PASTEURELLA MULTOCIDA TOXIN |
分子式 |
C6BrD13 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



